molecular formula C23H24FNO3 B11086097 9-(4-fluorophenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

9-(4-fluorophenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B11086097
M. Wt: 381.4 g/mol
InChI Key: VUACYRVXLVZVEM-UHFFFAOYSA-N
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Description

9-(4-Fluorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4,9,10-hexahydroacridin-1-one is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4,9,10-hexahydroacridin-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a fluorophenyl ketone and a dimethoxy-substituted cyclohexanone derivative, followed by cyclization and reduction steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, acridine derivatives are known for their antimicrobial and anticancer properties. This compound could be investigated for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic properties could be explored for the treatment of diseases such as cancer, bacterial infections, and neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers with specific properties, or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4,9,10-hexahydroacridin-1-one would depend on its specific biological target. Generally, acridine derivatives can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to cell death, making these compounds effective as antimicrobial and anticancer agents. The fluorophenyl group may enhance binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Similar to acridines, quinoline derivatives also exhibit a wide range of biological activities.

    Indole Derivatives: Indole compounds are known for their diverse pharmacological properties.

    Pyrazole Derivatives: These compounds are extensively studied for their biological activities and are structurally similar due to the presence of nitrogen atoms in the ring.

Uniqueness

What sets 9-(4-fluorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4,9,10-hexahydroacridin-1-one apart is the combination of the fluorophenyl group and the dimethoxy substitutions, which can enhance its biological activity and stability. This unique structure allows for specific interactions with biological targets, potentially leading to more effective therapeutic agents.

Properties

Molecular Formula

C23H24FNO3

Molecular Weight

381.4 g/mol

IUPAC Name

9-(4-fluorophenyl)-6,7-dimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one

InChI

InChI=1S/C23H24FNO3/c1-23(2)11-17-22(18(26)12-23)21(13-5-7-14(24)8-6-13)15-9-19(27-3)20(28-4)10-16(15)25-17/h5-10,21,25H,11-12H2,1-4H3

InChI Key

VUACYRVXLVZVEM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=CC(=C(C=C3N2)OC)OC)C4=CC=C(C=C4)F)C(=O)C1)C

Origin of Product

United States

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